N-(6-acetamidopyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-acetamidopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)10-8-4-3-5-9(12-8)11-7(2)14/h3-5H,1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKNWDFYHWHRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202805 | |
| Record name | Acetamide, N,N'-2,6-pyridinediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-02-1 | |
| Record name | N,N′-2,6-Pyridinediylbis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N'-2,6-pyridinediylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-2,6-pyridinediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-2,6-Pyridinediylbisacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivative Chemistry of N 6 Acetamidopyridin 2 Yl Acetamide
Established Synthetic Routes to N-(6-acetamidopyridin-2-yl)acetamide
The synthesis of this compound, a key intermediate in various chemical research areas, is primarily achieved through the acylation of diaminopyridines. This method offers a direct approach to introducing the acetamido groups onto the pyridine (B92270) ring.
Acylation Reactions of Diaminopyridines
The most common and established method for synthesizing this compound involves the diacylation of 2,6-diaminopyridine (B39239). This reaction is typically carried out using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The diaminopyridine, possessing two nucleophilic amino groups, reacts with the acylating agent to form the corresponding di-acetylated product.
The reaction conditions for this acylation can be controlled to influence the selectivity and yield of the desired product. For instance, the choice of solvent and temperature can play a crucial role. While the direct diacylation of 2,6-diaminopyridine is a straightforward approach, achieving high selectivity for the di-acetylated product over the mono-acetylated or other side products can sometimes be challenging. Statistically, reacting a diamine with an equimolar amount of an acylating agent could theoretically yield 50% of the mono-acylated product, but achieving this in practice is not always straightforward. researchgate.net
In a broader context, the selective acylation of diaminopyridines is a significant area of study. For example, in the case of 3,4-diaminopyridine (B372788), researchers have explored methods to achieve regioselective acylation at either the 3- or 4-position by manipulating the electronic properties of the pyridine ring and the reaction mechanism. acs.org Such studies on selective acylation highlight the nuances involved in the synthesis of substituted aminopyridines. researchgate.netacs.org
Alternative Synthetic Pathways
While the direct acylation of 2,6-diaminopyridine is the most prevalent method, alternative synthetic strategies can be envisaged, drawing from general principles of amide bond formation. One such approach could involve a multi-step synthesis starting from a different pyridine derivative. For example, a process could begin with a halogenated aminopyridine, which is first acetylated and then the second amino group is introduced and subsequently acetylated. A general method for preparing acetamidopyridine derivatives involves the reaction of a halogenated aminopyridine with acetic anhydride to form a halogenated acetamidopyridine. google.com This intermediate can then undergo further transformations to yield the desired di-acetamido product.
Another conceptual pathway could involve the use of coupling agents. The synthesis of various N-substituted acetamides has been achieved through the chloroacetylation of the corresponding aryl amine, followed by nucleophilic substitution of the chlorine atom. researchgate.net This principle could be adapted to the synthesis of this compound. For instance, a starting material like 2-amino-6-chloropyridine (B103851) could be acylated, followed by a nucleophilic substitution of the chloro group with an amine, and a final acylation step.
Design and Synthesis of this compound Derivatives
The core structure of this compound serves as a scaffold for the synthesis of a variety of derivatives with tailored properties for specific research applications. These modifications often involve the introduction of different functional groups or the alteration of the existing acetamido side chains.
Functionalization Strategies
The functionalization of the this compound scaffold can be achieved through several synthetic strategies. One common approach is to start with a precursor that already contains a desired functional group and then perform the acylation reactions. For example, to synthesize analogs with different acyl groups, one could react 2,6-diaminopyridine with various acyl chlorides or anhydrides. This allows for the introduction of a wide range of functionalities, from simple alkyl or aryl groups to more complex moieties. The synthesis of N-(pyridin-2-yl)benzamide derivatives, for instance, has been explored using various catalytic methods. researchgate.netnih.gov
Another strategy involves the modification of the pyridine ring itself. This can be achieved by starting with a substituted 2,6-diaminopyridine. For example, the synthesis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues has been reported, where the pyridine ring is substituted with hydroxyl and methyl groups. nih.gov
Furthermore, functionalization can be achieved by modifying the acetamido groups after the initial synthesis of the parent compound. However, the reactivity of the amide bond can make this approach more challenging.
Synthesis of Specific Analogs for Targeted Research
The versatility of the this compound structure has led to the synthesis of specific analogs for various research purposes.
N-(6-acetamidopyridin-2-yl)-11-azidoundecanamide : This derivative incorporates a long alkyl chain with a terminal azide (B81097) group. The synthesis would likely involve the acylation of 2-amino-6-acetamidopyridine with 11-azidoundecanoyl chloride. The azide group is a versatile functional handle that can be used for "click" chemistry reactions, allowing for the attachment of this molecule to other molecules or surfaces.
N-(6-acetamidopyridin-2-yl)benzamide : This analog replaces one of the acetyl groups with a benzoyl group. Its synthesis can be achieved by the sequential acylation of 2,6-diaminopyridine, first with acetyl chloride and then with benzoyl chloride, with a purification step in between to isolate the mono-acetylated intermediate. The synthesis of N-(pyridin-2-yl)benzamide derivatives has been reported through various methods, including the use of Ni-based metal-organic frameworks as heterogeneous catalysts. researchgate.net
Boronic Acid Pinacol (B44631) Esters : The introduction of a boronic acid pinacol ester group onto the pyridine ring of this compound creates a valuable synthetic intermediate. A general method for preparing acetamidopyridine boronic acid pinacol esters involves a two-step process. google.com First, a halogenated aminopyridine is reacted with acetic anhydride to produce a halogenated acetamidopyridine. google.com This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B136004) in the presence of a base like potassium acetate. google.com This reaction, often referred to as the Miyaura borylation, is a powerful tool for creating carbon-boron bonds. nih.gov The resulting boronic acid pinacol ester can then be used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, allowing for the synthesis of a wide array of complex molecules. nih.gov
Table 1: Examples of Synthesized this compound Derivatives and Their Precursors
| Derivative | Key Precursor(s) | Synthetic Approach |
|---|---|---|
| N-(6-acetamidopyridin-2-yl)-11-azidoundecanamide | 2-amino-6-acetamidopyridine, 11-azidoundecanoyl chloride | Acylation |
| N-(6-acetamidopyridin-2-yl)benzamide | 2,6-diaminopyridine, acetyl chloride, benzoyl chloride | Sequential Acylation |
| 2-Acetamidopyridine-5-boronic acid pinacol ester | 2-Acetamido-5-bromopyridine, bis(pinacolato)diboron | Miyaura Borylation google.comchemicalbook.com |
Reaction Mechanisms and Selectivity in Synthesis
The synthesis of this compound and its derivatives often involves reactions where selectivity is a key consideration. Understanding the underlying reaction mechanisms is crucial for controlling the outcome of these syntheses.
In the acylation of diaminopyridines, the relative nucleophilicity of the two amino groups plays a significant role in determining the regioselectivity of the reaction, especially when aiming for mono-acylation. The electronic properties of the pyridine ring influence the electron density on the nitrogen atoms of the amino groups. For instance, the 4-position of a pyridine ring can be deactivated, making the 3-position more nucleophilic and thus more reactive towards acylation. acs.org
The choice of the acylating agent can also dramatically affect the reaction mechanism and selectivity. For example, a study on the acylation of 3,4-diaminopyridine showed a reversal in regioselectivity when switching from acetyl chloride to di-tert-butyl dicarbonate (B1257347). acs.org This was attributed to a change in the reaction mechanism, where the dicarbonate may proceed through a zwitterionic intermediate. acs.org Similarly, in the acylation of diols, changing the acylating agent from an anhydride to an acyl chloride can lead to a significant change in site selectivity. acs.org
Furthermore, the use of catalysts can influence the reaction pathway and enhance selectivity. In the context of amide synthesis, various catalysts have been developed to promote the selective acylation of amines. researchgate.net For instance, diacylaminoquinazolinones have been shown to be highly selective acylating agents for primary amines in the presence of secondary amines. researchgate.net
In the synthesis of boronic acid pinacol ester derivatives, the mechanism of the Miyaura borylation reaction involves a catalytic cycle with a palladium complex. The reaction typically proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to yield the desired boronate ester. The efficiency and selectivity of this reaction are dependent on the choice of catalyst, ligand, base, and solvent.
Advanced Spectroscopic and Structural Elucidation of N 6 Acetamidopyridin 2 Yl Acetamide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the comprehensive assignment of the molecular framework.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis.benchchem.comorganicchemistrydata.org
The ¹H and ¹³C NMR spectra of N-(6-acetamidopyridin-2-yl)acetamide provide critical data for its structural confirmation. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons, while the coupling constants (J) reveal the connectivity between neighboring nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the two acetamido groups. The integration of these signals confirms the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide groups and the carbons of the pyridine ring. organicchemistrydata.orghmdb.ca
Below are the tabulated, approximate ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in a solvent like CDCl₃ or DMSO-d₆.
Interactive Data Table: ¹H NMR Chemical Shift Assignments
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridine H-3 | ~7.8-8.0 | d | ~8.0 |
| Pyridine H-4 | ~7.6-7.8 | t | ~8.0 |
| Pyridine H-5 | ~7.9-8.1 | d | ~8.0 |
| NH (amide) | ~9.5-10.5 | s | - |
| CH₃ (acetyl) | ~2.1-2.3 | s | - |
Interactive Data Table: ¹³C NMR Chemical Shift Assignments rsc.org
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (amide) | ~168-170 |
| Pyridine C-2 | ~150-152 |
| Pyridine C-6 | ~150-152 |
| Pyridine C-4 | ~138-140 |
| Pyridine C-3 | ~110-112 |
| Pyridine C-5 | ~110-112 |
| CH₃ (acetyl) | ~24-26 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Advanced NMR Techniques for Conformational and Dynamic Studies
Beyond basic 1D NMR, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and variable temperature (VT) NMR are instrumental in studying the conformational and dynamic properties of this compound. scielo.br The presence of two amide groups suggests the possibility of rotational isomers (rotamers) due to the partial double bond character of the C-N amide bond. researchgate.net
Studies on similar N-aryl acetamides have shown the existence of exo and endo rotamers, which can be identified and quantified using NMR. researchgate.net VT-NMR experiments can provide information on the energy barriers to rotation around these bonds. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of different protons, offering insights into the preferred conformation of the molecule in solution. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Characteristic Vibrational Modes and Functional Group Identification.chemicalbook.com
The IR and Raman spectra of this compound exhibit characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: The N-H stretching vibrations of the secondary amide groups typically appear in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding.
C=O Stretching (Amide I): The strong carbonyl stretching vibration is a prominent feature in the IR spectrum, usually found between 1650 and 1700 cm⁻¹. The presence of two acetamido groups may lead to a broad or split peak in this region.
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, appears around 1550-1620 cm⁻¹.
C-N Stretching: The C-N stretching vibrations of the amide and the pyridine ring are found in the fingerprint region of the spectrum.
Aromatic C-H and C=C Stretching: Vibrations associated with the pyridine ring are observed in the 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C) regions.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3200-3400 | Amide |
| Aromatic C-H Stretch | 3000-3100 | Pyridine |
| C=O Stretch (Amide I) | 1650-1700 | Amide |
| N-H Bend (Amide II) | 1550-1620 | Amide |
| Aromatic C=C Stretch | 1400-1600 | Pyridine |
Analysis of Hydrogen Bonding and Non-Covalent Interactions via Vibrational Spectroscopy.documentsdelivered.com
The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen) in this compound makes it capable of forming both intramolecular and intermolecular hydrogen bonds. nih.gov These interactions can significantly influence the vibrational frequencies.
A red shift (shift to lower frequency) of the N-H stretching band and a corresponding shift in the C=O stretching frequency are clear indicators of hydrogen bonding. researchgate.net The extent of this shift can provide a qualitative measure of the hydrogen bond strength. In the solid state, these interactions are crucial in determining the crystal packing. nih.gov DFT calculations are often employed in conjunction with experimental spectra to model these interactions and assign the observed vibrational modes accurately. mdpi.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns.miamioh.edu
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and the elucidation of the fragmentation pathways of a molecule. nih.gov
For this compound (molecular formula C₉H₁₁N₃O₂), the expected molecular weight is approximately 193.2 g/mol . In the mass spectrum, a peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would confirm this.
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Alpha-cleavage: Loss of a methyl group (•CH₃) from an acetamido moiety to give an [M-15]⁺ ion.
Loss of ketene (B1206846): Cleavage of the amide bond can result in the loss of ketene (CH₂=C=O) to give an [M-42]⁺ ion.
Cleavage of the amide C-N bond: This can lead to the formation of acylium ions or ions corresponding to the aminopyridine core.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment | Notes |
| 193 | [C₉H₁₁N₃O₂]⁺ | Molecular Ion |
| 178 | [M - CH₃]⁺ | Loss of a methyl radical |
| 151 | [M - CH₂CO]⁺ | Loss of ketene |
| 135 | [M - 2(CH₂CO)]⁺ | Loss of two ketene molecules |
| 109 | [C₅H₅N₂NH₂]⁺ | Aminopyridine core fragment |
| 43 | [CH₃CO]⁺ | Acylium ion |
Computational Chemistry and Theoretical Investigations of N 6 Acetamidopyridin 2 Yl Acetamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity.
Geometry Optimization and Energetic Analysis of Molecular Conformations
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This analysis is crucial for understanding the molecule's stability and preferred three-dimensional shape. An energetic analysis of different possible conformations (spatial arrangements of atoms) helps identify the most stable isomer and the energy barriers between different forms.
A detailed literature search for studies performing geometry optimization and energetic analysis specifically for N-(6-acetamidopyridin-2-yl)acetamide did not yield specific published data or optimized coordinates.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. A small gap typically indicates a molecule is more reactive.
Specific calculations of the HOMO-LUMO gap and FMO analysis for this compound are not available in the reviewed scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This mapping is used to predict how a molecule will interact with other chemical species and to identify potential sites for chemical reactions.
While MEP analysis is a standard computational tool, specific MEP maps and reactivity predictions for this compound have not been found in published research.
Analysis of Non-Covalent Interactions (NCIplot) and Quantum Theory of Atoms in Molecules (QTAIM)
The analysis of non-covalent interactions (NCIs) is essential for understanding molecular stability, crystal packing, and biological interactions. NCI plots visually represent weak interactions like hydrogen bonds and van der Waals forces. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density to define atomic properties and characterize the nature of chemical bonds, including non-covalent ones.
A literature search did not uncover any studies that have applied NCIplot or QTAIM analysis to this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of a compound, such as conformational changes and interactions with its environment (e.g., a solvent), which are not apparent from static models.
There are no specific published MD simulation studies focused on the dynamic behavior of this compound available in the scientific literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
Although preliminary research suggests potential anti-inflammatory and antimicrobial properties for this compound, which would imply interactions with biological targets, specific molecular docking studies detailing these ligand-target interactions are not documented in the available literature.
Prediction of Binding Modes and Affinities
The prediction of how a molecule (ligand) like this compound will orient itself within the active site of a target protein is a cornerstone of computational drug design. This process, known as molecular docking, also estimates the binding affinity, which is a measure of the strength of the interaction.
In studies of similar heterocyclic amide compounds, molecular docking is used to predict binding poses and affinities against various biological targets. For instance, derivatives of 2-amino-N-(...)-acetamide have been evaluated as potential inhibitors through predictions of their affinity for protein groove structures nih.gov. The process involves using computational algorithms to fit the ligand into a protein's binding pocket, followed by a scoring function to rank the most likely poses. The acetamide (B32628) groups on the pyridine (B92270) ring of this compound would be critical in forming hydrogen bonds, which significantly contribute to binding affinity .
However, specific molecular docking studies detailing the binding modes and affinities of this compound with any particular protein target are not available in the reviewed literature. Such an analysis would require a defined biological target, and subsequent calculations would yield data such as binding energy (kcal/mol) and identify key interacting amino acid residues.
Induced Fit Docking (IFD) Approaches
Standard molecular docking often treats the protein target as a rigid structure. In reality, proteins are flexible and can change their conformation to accommodate a binding ligand. Induced Fit Docking (IFD) is an advanced computational technique that accounts for this flexibility in both the ligand and the protein's active site.
The IFD process typically involves:
Initial docking of a flexible ligand into a rigid receptor.
Generation of multiple protein conformations for residues near the binding site.
Redocking the ligand into each of these flexible receptor conformations.
Evaluation and scoring of the resulting poses to find the most favorable binding configuration.
This method provides a more accurate prediction of the binding mode than rigid docking. For example, IFD studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα kinase domain demonstrated how the compounds accommodate the binding site and engage with key residues mdpi.com. The validation of an IFD protocol is often done by redocking a known co-crystallized ligand and measuring the root-mean-square deviation (RMSD) between the predicted pose and the experimental one mdpi.com.
There are no specific published Induced Fit Docking studies for this compound. An IFD study would provide crucial insights into the dynamic interactions between this compound and a potential biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (properties derived from the molecular structure), QSAR models can predict the activity of new, unsynthesized compounds.
QSAR studies can be 2D or 3D. A typical workflow involves:
Assembling a dataset of compounds with known activities.
Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model semanticscholar.orgnih.gov.
Validating the model to ensure its robustness and predictive power semanticscholar.org.
For example, 2D and 3D-QSAR models have been successfully developed for acetamide derivatives to predict their inhibitory activity against various enzymes semanticscholar.orgmdpi.com. These models help identify which structural features are most important for activity.
A specific QSAR model for this compound and its derivatives has not been found in the scientific literature. Developing such a model would require a dataset of structurally similar compounds with measured biological activity against a specific target.
Electronic Structure and Charge Transfer Analysis
Theoretical investigations into the electronic structure of a molecule provide fundamental insights into its reactivity, stability, and spectroscopic properties. These studies are typically performed using methods based on Density Functional Theory (DFT).
Key parameters calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions nih.gov.
Charge Transfer Analysis: This analysis, often using methods like Natural Bond Orbital (NBO), examines intramolecular charge transfer interactions and electron delocalization, which are key to understanding molecular stability and bonding.
While DFT studies have been performed on related acetamide compounds to analyze their electronic properties and reactive sites researchgate.netnih.gov, no specific electronic structure or charge transfer analysis for this compound could be located. Such a study would clarify the molecule's inherent electronic characteristics and reactivity profile.
Coordination Chemistry and Metal Complexes of N 6 Acetamidopyridin 2 Yl Acetamide
Chelating Properties and Ligand Behavior of N-(6-acetamidopyridin-2-yl)acetamide
This compound possesses several donor atoms—the nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the two acetamide (B32628) groups—that can potentially coordinate to a metal center. This multi-dentate character allows it to act as a chelating ligand, forming stable ring structures with a central metal ion. The chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, is a key feature of its coordination chemistry. nih.gov
The coordination mode of this compound can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. It can coordinate in a tridentate fashion, utilizing the pyridyl nitrogen and both amide oxygens or nitrogens. The specific atoms involved in coordination dictate the geometry and stability of the resulting complex. The acetamide groups are crucial to its binding affinity and specificity. In analogous systems with similar 2,6-disubstituted pyridine ligands, tridentate coordination is a common feature. For instance, 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) coordinates in a tridentate manner via the pyridine nitrogen and two azomethine nitrogen atoms. researchgate.net Similarly, other 2,6-disubstituted pyridine ligands often form stable complexes by coordinating through the central pyridine nitrogen and donor atoms from the side chains. nih.govresearchgate.net
Spectroscopic and Structural Investigations of Metal Complexes
The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=O and N-H bonds of the acetamide groups, as well as the vibrations of the pyridine ring upon complexation, provide evidence of coordination. A shift in the C=O stretching frequency to lower wavenumbers is indicative of coordination through the amide oxygen. mdpi.com
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. nih.govmdpi.com
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands, which are characteristic of the coordination geometry and the nature of the metal-ligand bonding. nih.gov
Interactive Table: Spectroscopic and Structural Data of Related Complexes
| Complex Type | Technique | Key Findings | Reference |
| Cu(II) complex | X-ray Diffraction | Distorted square-pyramidal coordination geometry. | nih.gov |
| Co(II) complex | X-ray Diffraction | Regular octahedral arrangement. | nih.gov |
| Cd(II) complex | X-ray Diffraction | Distorted trigonal bipyramidal or octahedral geometry depending on the number of ligands. | nih.gov |
| Various | IR Spectroscopy | Shift in C=O and N-H stretching frequencies upon coordination. | mdpi.com |
| Diamagnetic | NMR Spectroscopy | Changes in chemical shifts of ligand protons and carbons. | nih.gov |
Influence of Substituents on Coordination Properties and Geometry
The introduction of substituents on the pyridine ring or the acetamide groups of this compound can significantly influence its coordination properties and the geometry of the resulting metal complexes.
Substituents can exert both electronic and steric effects. Electron-donating groups on the pyridine ring would increase the electron density on the pyridyl nitrogen, potentially strengthening the metal-nitrogen bond. Conversely, electron-withdrawing groups would decrease the basicity of the pyridine nitrogen.
Steric hindrance from bulky substituents can affect the coordination geometry and even prevent the formation of certain types of complexes. For example, studies on substituted 2,2'-bipyridine (B1663995) ligands have shown that bulky substituents in the 6 and 6'-positions can impact the properties of Ni complexes, such as stabilizing certain oxidation states or hindering ligand coordination. nih.gov The flexibility and size of substituents can dictate the feasibility of certain coordination modes. nih.gov The presence of different functional groups as substituents can also introduce new coordination sites, leading to different and potentially more complex coordination behavior. researchgate.net
Supramolecular Chemistry and Crystal Engineering with N 6 Acetamidopyridin 2 Yl Acetamide
Hydrogen Bonding Networks in N-(6-acetamidopyridin-2-yl)acetamide Systems
There is no specific data available on the hydrogen bonding interactions, such as N-H···O or potential N-H···S bonds (if co-crystallized with sulfur-containing molecules), for this compound. An analysis of its supramolecular synthons—the robust and predictable hydrogen-bonding patterns that form the building blocks of crystal structures—is not possible without crystallographic information.
Cocrystal Formation and Design Principles
While the formation of pharmaceutical cocrystals is a major strategy for enhancing properties like solubility, there are no published studies detailing the design, synthesis, or characterization of cocrystals involving this compound. Reports on solubility enhancement or the use of synthetic techniques like mechanochemistry for this specific compound are absent from the literature.
Self-Assembly and Ordered Structures
The principles of molecular self-assembly dictate how molecules spontaneously organize into ordered structures. For this compound, the interplay of its functional groups would be expected to guide its assembly into higher-order structures. However, without empirical studies, any description of these processes would be conjectural.
Templation Phenomena (e.g., Amyloid Templation by DNA)
Following a comprehensive review of available scientific literature, no specific research findings or data could be located regarding the role of This compound in templation phenomena. Specifically, there is no published research detailing its involvement in processes such as amyloid templation by DNA.
The field of supramolecular chemistry often involves the use of molecular templates to guide the assembly of complex architectures. This can include using biomolecules like DNA to direct the formation of amyloid-like structures. However, studies explicitly linking this compound to this or any other templating process are not present in the current body of scientific publications.
Therefore, it is not possible to provide detailed research findings, data tables, or further discussion on this specific topic as it pertains to this compound.
Biological Activity and Medicinal Chemistry Research of N 6 Acetamidopyridin 2 Yl Acetamide and Its Analogs
Antimicrobial Potential
Derivatives of N-(6-acetamidopyridin-2-yl)acetamide have demonstrated notable antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.
Antibacterial Activity and Mechanisms of Action
Studies have shown that acetamide (B32628) derivatives can be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov Molecular docking studies suggest that these compounds may exert their antibacterial effect by interacting with bacterial kinases and DNA gyrases, sharing hydrophobic pockets with drugs like levofloxacin. nih.gov The acetamide moiety is a core structure in many synthetic pharmaceuticals and is recognized for its contribution to antimicrobial effects. japsonline.com The introduction of an acetamide group has been found to enhance the pharmacological properties of certain drugs against respiratory tract pathogens. japsonline.com
The mechanism of antibacterial action for acetamide derivatives often involves the inhibition of essential microbial enzymes or interference with DNA processes. The acetamide group is crucial for the binding affinity and specificity of these compounds to their molecular targets. By binding to enzymes or receptors, they can modulate their activity, leading to the disruption of vital cellular functions in bacteria.
Interactive Table: Antibacterial Activity of Selected Acetamide Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference |
| 2-Mercaptobenzothiazole Acetamide Hybrids | Various Gram-positive and Gram-negative | Significant, comparable to levofloxacin | nih.gov |
| Aminopyridine/Pyrrolidine/Piperidine/Morpholine Acetamides | E. coli, P. mirabilis, S. pyogenes | Moderate to good | mdpi.com |
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides | Various Gram-positive and Gram-negative | More potent against Gram-negative | japsonline.com |
Antifungal Properties
Research has also highlighted the antifungal potential of acetamide derivatives. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their activity against Candida albicans and Aspergillus niger. researchgate.nethilarispublisher.comhilarispublisher.com The results indicated that these compounds exhibited better antifungal activity than the reference drug, fluconazole. researchgate.nethilarispublisher.comhilarispublisher.com Specifically, one compound was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.nethilarispublisher.comhilarispublisher.com
The acetamide structure is considered a valuable component in the synthesis of new antimicrobial agents. japsonline.com The development of novel aurone (B1235358) derivatives bearing acetamido groups has also yielded compounds with broad-spectrum antimicrobial activity, including against fungi like C. albicans. nih.gov
Interactive Table: Antifungal Activity of N-pyridin-2-yl Acetamide Analogs
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
| Compound 5d (analog) | Candida albicans | 0.224 | researchgate.nethilarispublisher.comhilarispublisher.com |
| Compound 2b (analog) | Aspergillus niger | 0.190 | researchgate.nethilarispublisher.comhilarispublisher.com |
Anticancer Activity and Cellular Interference
The cytotoxic effects of this compound analogs against various human cancer cell lines have been a significant area of investigation.
In Vitro Cytotoxicity Studies on Human Cancer Cell Lines
Derivatives of imidazo[2,1-b]thiazole (B1210989) containing an acetamide linkage have been synthesized and evaluated for their cytotoxicity against several human cancer cell lines. For example, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. nih.gov One particular analog demonstrated potent activity against MDA-MB-231 with an IC50 value of 1.4 µM, which was more effective than the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). nih.gov
Other studies have explored the cytotoxic potential of halogenated benzofuran (B130515) derivatives with acetamido groups against a panel of cancer cell lines including colon (SW480, SW620, HCT116), liver (HepG2), prostate (PC3), lung (A549), and breast (MDA-MB-231) cancers. mdpi.com One derivative showed significant activity against A549 and HepG2 cells, while another was most promising against A549 cells. mdpi.com The presence of different halogen atoms was found to influence the cytotoxic potential. mdpi.com
The cytotoxic effects are often dose-dependent, leading to a decrease in cancer cell viability. nih.govmdpi.com
Interactive Table: Cytotoxicity of Acetamide Analogs on Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 | 1.4 | nih.gov |
| Sorafenib (Reference) | MDA-MB-231 | 5.2 | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 | 3.8 ± 0.5 | mdpi.com |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 | 3.5 ± 0.6 | mdpi.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 | 6.3 ± 2.5 | mdpi.com |
Mechanisms of Anticancer Action
The anticancer activity of acetamide derivatives is often attributed to their ability to interfere with crucial cellular processes like DNA replication and enzyme activity. Some nucleoside analogs function by being incorporated into DNA, leading to the termination of DNA synthesis and subsequently activating apoptosis. nih.gov Other mechanisms include inhibiting the progression of enzymes like topoisomerase II, which is vital for relaxing supercoiled DNA during replication and transcription. nih.govnih.gov
Research on halogenated benzofuran derivatives suggests that their anticancer effects can be linked to the generation of reactive oxygen species, lipid peroxidation, and the induction of apoptosis. mdpi.com These compounds have also been shown to cause cell cycle arrest at different phases, such as the G2/M or S phase, which is a common mechanism for anticancer agents. mdpi.com
Enzyme Inhibition Studies
This compound and its analogs have been investigated as inhibitors of various enzymes, which is a key strategy in the development of therapeutics for a range of diseases.
Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov One of the best analogs demonstrated significantly better inhibitory activity against TNF-α- and IL-6-induced cell adhesion than the Janus kinase (JAK) inhibitor, tofacitinib. nih.gov
In the context of viral diseases, a family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov These compounds were predicted to have a high affinity for a groove in the HBV core protein, and their inhibitory effects on capsid assembly were confirmed through in vitro tests. nih.gov
Furthermore, acetamide-sulfonamide scaffolds have been prepared and screened for urease inhibition, an important target for treating infections caused by urease-producing bacteria. semanticscholar.org Some of these conjugates showed potent and competitive inhibition of the urease enzyme. semanticscholar.org The acetamide functional group is also a key feature in the design of cyclooxygenase-II (COX-II) inhibitors, which are important anti-inflammatory agents. archivepp.com
Cyclooxygenase (COX) Inhibition (e.g., COX-II)
Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-I and COX-II. While COX-I is constitutively expressed and plays a role in physiological functions, COX-II is inducible and is primarily associated with inflammation. researchgate.net Selective inhibition of COX-II is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Acetamide derivatives have been investigated as scaffolds for the development of selective COX-II inhibitors. researchgate.netarchivepp.com The anti-inflammatory properties of these compounds are often attributed to their ability to selectively target the COX-II enzyme. researchgate.net For instance, a dihydropyrazole sulfonamide derivative containing an acetamide moiety demonstrated significant and selective COX-2 inhibition with an IC50 value of 0.33 μmol/L, a potency comparable to the well-known COX-II inhibitor, celecoxib. nih.gov The molecular docking studies of some benzoxazole (B165842) derivatives have shown that the benzoxazole ring is a crucial part for interacting with key amino acid residues like Tyr355 and Arg120 within the active site of the COX-2 enzyme. nih.gov
The search for new COX-2 inhibitors has been extensive, with a focus on developing compounds with improved efficacy and fewer cardiovascular side effects. researchgate.netnih.gov Acetaminophen, a common analgesic, is a weak inhibitor of both COX-1 and COX-2, but it can exhibit selective inhibition of a specific type of COX-2 activity induced in certain cell lines. nih.gov
Table 1: COX-II Inhibitory Activity of Selected Acetamide Analogs
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Dihydropyrazole sulfonamide derivative | COX-2 | 0.33 | nih.gov |
| 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide (BXZ3) | COX-II | 0.04 | nih.gov |
| (Z)-3-(4-(benzo[d]oxazol-2-yl)phenyl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one (BXZ4) | COX-II | 0.25 | nih.gov |
| Pyrazolylbenzyltriazole derivative (PYZ19) | COX-II | 5.01 | nih.gov |
| Dihydropyrazole sulfonamide derivative (PYZ20) | COX-II | 0.33 | nih.gov |
Glycosidase Inhibition (e.g., α-glucosidase)
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. researchgate.net Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. chemicalpapers.com
Several studies have explored acetamide derivatives as potential α-glucosidase inhibitors. A series of novel 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized and showed moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, which were more potent than the standard drug acarbose (B1664774) (IC50 = 750 ± 9 µM). chemicalpapers.com Kinetic studies revealed that the most potent compound in this series acted as a competitive inhibitor of α-glucosidase. chemicalpapers.com
Similarly, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these derivatives emerged as potent inhibitors, with IC50 values significantly better than that of acarbose. nih.gov For example, compounds with chloro, bromo, and methyl substituents demonstrated good inhibition of α-glucosidase with IC50 values in the range of 25.88–46.25 μM, compared to acarbose (IC50 = 58.8 μM). nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected Acetamide Analogs
| Compound Series | IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives | 111–673 | 750 ± 9 | chemicalpapers.com |
| 2-(3-benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-N-arylacetamides | 18.25–35.14 | 58.8 | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. There are two isoforms, MAO-A and MAO-B, which are important therapeutic targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov
Research into the MAO inhibitory potential of this compound and its direct analogs is not extensively documented in the provided search results. However, the broader class of acetamide derivatives has been investigated for this activity. For instance, major tanshinones from Salvia miltiorrhiza, which are not acetamide derivatives, have been shown to inhibit both MAO-A and MAO-B. nih.gov This highlights the potential for diverse chemical scaffolds to interact with these enzymes. Further research is needed to specifically evaluate the MAO inhibitory properties of this compound and its close analogs.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
A series of new substituted acetamide derivatives were designed and synthesized as potential butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. nih.gov One of the most promising compounds from this series, compound 8c, exhibited the highest BChE inhibition with an IC50 value of 3.94 μM and was identified as a mixed-type inhibitor. nih.gov In another study, bis-amiridine derivatives with bis-N-acyl-alkylene spacers, which contain an acetamide linkage, were found to be potent inhibitors of both AChE and BChE, with a preference for BChE. mdpi.com The lead compounds in this series displayed IC50 values for AChE in the range of 1.4–2.9 µM and for BChE in the range of 0.067–0.13 µM. mdpi.com
Table 3: Cholinesterase Inhibitory Activity of Selected Acetamide Analogs
| Compound/Series | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8c (substituted acetamide derivative) | BChE | 3.94 | nih.gov |
| Bis-amiridine derivatives (3a-c) | AChE | 1.4–2.9 | mdpi.com |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.
In the context of BChE inhibition by substituted acetamide derivatives, SAR studies revealed that replacing a methyl group with a carbonyl group was a beneficial modification. nih.gov Conversely, removing a methyl group from the nitrogen atom and introducing an ester group at a specific position had a negative impact on the inhibitory activity. nih.gov
For α-glucosidase inhibitors based on 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide, SAR analysis indicated that the nature and position of substituents on the phenyl ring attached to the pyrrole (B145914) moiety significantly influenced the inhibitory potency. chemicalpapers.com
In the development of adenosine (B11128) A2A receptor antagonists, a strategy was employed to replace an aromatic ring with aliphatic groups in a series of 2,4,6-trisubstituted pyrimidines containing an acetamide moiety. nih.gov This modification aimed to disrupt crystal packing, lower the melting point, and improve solubility, ultimately leading to molecules with enhanced drug-like properties. nih.gov
Drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (in silico)
In silico methods are increasingly used in drug discovery to predict the drug-likeness and ADME properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.govmdpi.com
For a series of substituted acetamide derivatives designed as BChE inhibitors, in silico methods were used to approximate their ADME parameters. nih.gov Similarly, for a series of N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides developed as A2A receptor antagonists, modifications were made to lower the log P of the system, which is a measure of lipophilicity and an important ADME parameter. nih.gov This approach successfully yielded molecules with improved aqueous solubility and reduced liabilities related to hERG and CYP enzymes. nih.gov
In silico ADME screening of 9-amino-3-phenylacridone derivatives showed profiles that were comparable to the known drug amsacrine. scirp.org Furthermore, in silico studies of melatonin (B1676174) derivatives, which included an acetyl-melatonin derivative, predicted that these compounds would meet the requirements for ideal oral bioavailability. nih.gov
Table 4: Predicted ADME Properties of Selected Compound Classes
| Compound Class | Predicted Property | Method | Reference |
|---|---|---|---|
| Substituted acetamide derivatives (BChE inhibitors) | ADME parameters approximated | In silico | nih.gov |
| N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides | Lowered log P, enhanced aqueous solubility | In silico | nih.gov |
| 9-Amino-3-phenylacridone derivatives | ADME profiles similar to amsacrine | In silico | scirp.org |
Applications of N 6 Acetamidopyridin 2 Yl Acetamide Beyond Medicinal Chemistry
Materials Science Applications
The field of materials science is in constant search of novel organic molecules that can serve as building blocks for advanced materials with tailored properties. Pyridine (B92270) derivatives are of particular interest due to their versatile coordination chemistry, electronic properties, and ability to form supramolecular assemblies. nbinno.com
Development of Advanced Materials
The bifunctional nature of N-(6-acetamidopyridin-2-yl)acetamide, featuring both a pyridine nitrogen atom and amide groups, makes it an intriguing candidate for the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen can act as a ligand to coordinate with metal ions, while the amide groups can form intermolecular hydrogen bonds, leading to the formation of well-ordered, multi-dimensional structures. These materials often exhibit interesting properties such as porosity, catalysis, and luminescence.
The synthesis of such materials would typically involve the reaction of this compound with various metal salts under solvothermal conditions. The resulting crystal structures and properties would be highly dependent on the choice of metal ion, the solvent system, and the reaction temperature. The inherent rigidity of the pyridine ring combined with the hydrogen-bonding capabilities of the acetamide (B32628) groups could lead to the formation of robust and stable frameworks.
Table 1: Potential Interactions of this compound in Materials Synthesis
| Functional Group | Potential Interaction | Resulting Property in Material |
| Pyridine Nitrogen | Coordination with metal ions | Formation of coordination polymers/MOFs, potential for catalytic activity |
| Acetamide N-H | Hydrogen bond donor | Supramolecular assembly, structural stability |
| Acetamide C=O | Hydrogen bond acceptor | Supramolecular assembly, structural stability |
Non-linear Optical (NLO) Properties
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. The NLO response of a molecule is often associated with the presence of a π-conjugated system and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.
While this compound does not possess a classic "push-pull" electronic structure, the pyridine ring in conjunction with the acetamide substituents could give rise to modest NLO properties. The delocalized π-electrons of the pyridine ring can be polarized by an external electric field, and the amide groups can influence the electronic distribution within the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of this compound and assess its potential as an NLO material.
Table 2: Comparison of Calculated Hyperpolarizability (β) for Related Organic Molecules
| Compound | First Hyperpolarizability (β) (esu) | Reference |
| Urea (reference) | 0.38 x 10⁻³⁰ | Theoretical Study |
| N-(4-nitrophenyl)-L-prolinol (NPP) | 34.5 x 10⁻³⁰ | Experimental Data |
| Hypothetical this compound | To be determined | N/A |
This table is illustrative and includes a well-known NLO material for comparison. The NLO properties of this compound are yet to be experimentally determined.
Organic Light-Emitting Device (OLED) Components
Pyridine-based ligands have been extensively used in the development of emissive materials for organic light-emitting diodes (OLEDs). researchgate.net These ligands can coordinate with metal ions, such as iridium(III) or ruthenium(II), to form phosphorescent complexes that exhibit high quantum efficiencies. The pyridine moiety in this compound could potentially serve as a ligand for the formation of such emissive metal complexes.
Furthermore, the acetamide groups could influence the photophysical properties of the resulting complex through hydrogen bonding, potentially leading to aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF), which are desirable characteristics for OLED emitters. The ability to tune the electronic properties of the ligand by modifying the substituents on the pyridine ring is a key advantage in the design of new OLED materials.
Chemical Linkers in Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new hybrid with combined functionalities. This technique is widely used in drug delivery, diagnostics, and proteomics. The choice of the chemical linker is crucial as it can affect the stability, solubility, and biological activity of the resulting conjugate.
The structure of this compound, with its two reactive sites (the pyridine ring and the potential for modification of the acetamide groups), suggests its potential as a scaffold for the development of novel chemical linkers. For instance, the pyridine ring can be functionalized to introduce a reactive handle for attachment to a biomolecule, while the acetamide groups could be modified to attach a payload, such as a drug or a fluorescent dye.
Pyridyl disulfide linkers are a well-established class of reagents in bioconjugation, known for their ability to form cleavable disulfide bonds with thiol-containing biomolecules like cysteine residues in proteins. nih.gov While this compound itself is not a pyridyl disulfide, its pyridine core provides a platform for the synthesis of such linkers. The acetamide groups could be modified to incorporate a spacer arm, which can be beneficial in reducing steric hindrance and improving the accessibility of the reactive group.
Table 3: Potential Functionalization of this compound for Bioconjugation
| Position of Modification | Functional Group to Introduce | Potential Application in Bioconjugation |
| Pyridine Ring | Thiol-reactive group (e.g., maleimide, pyridyl disulfide) | Covalent attachment to cysteine residues in proteins |
| Acetamide Group | Carboxylic acid or amine | Linkage to drugs, dyes, or other biomolecules via amide bond formation |
| Acetamide Group | Polyethylene glycol (PEG) chain | Improve solubility and pharmacokinetic properties of the conjugate |
Future Research Directions and Perspectives on N 6 Acetamidopyridin 2 Yl Acetamide
Unexplored Synthetic Routes
The development of efficient and novel synthetic methodologies is fundamental to enabling broader research and application of a chemical compound. Future investigations into the synthesis of N-(6-acetamidopyridin-2-yl)acetamide could explore beyond traditional amidation reactions.
Key areas for exploration include:
C-H Activation Strategies: Direct C-H amidation of the pyridine (B92270) ring offers a more atom-economical and efficient alternative to classical multi-step syntheses that may require pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis could provide enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This methodology is particularly advantageous for reactions that are exothermic or require precise temperature control.
Biocatalysis: The use of enzymes, such as amidases or transaminases, could offer a green and highly selective route to the target compound or its precursors, operating under mild conditions and potentially reducing the need for protecting groups.
Table 1: Potential Unexplored Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
| C-H Activation | High atom economy, reduced steps | Regioselectivity control, catalyst development |
| Flow Chemistry | Scalability, safety, reproducibility | Initial setup cost, optimization of flow parameters |
| Biocatalysis | High selectivity, green chemistry | Enzyme stability, substrate scope |
Novel Derivative Design and Functionalization for Enhanced Properties
The core structure of this compound is a prime candidate for derivatization to modulate its physicochemical and biological properties. Research on related acetamide (B32628) derivatives has demonstrated that minor structural modifications can lead to significant changes in activity. archivepp.com
Future work should focus on systematic structural modifications, such as:
Manipulation of Acetyl Groups: Replacing the acetyl groups with other acyl moieties (e.g., benzoyl, propanoyl) or bioisosteric replacements could influence binding affinities for biological targets and alter metabolic stability.
Pyridine Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can tune the electronic properties and lipophilicity of the molecule, which is crucial for pharmacokinetic profiles.
Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other known pharmacophores could lead to hybrid molecules with dual-action mechanisms or novel biological activities. For instance, creating derivatives similar to N-(6-arylbenzo[d]thiazol-2-yl)acetamides could be a promising direction. mdpi.com
Advanced Mechanistic Studies of Biological Activity
While the biological profile of this compound is not yet defined, its structural motifs are present in compounds with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.govnih.gov
Future research should aim to:
Broad Biological Screening: Initially, the compound and its newly synthesized derivatives should be subjected to broad, high-throughput screening against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors.
Target Deconvolution: For any identified "hits," advanced techniques like chemical proteomics (e.g., activity-based protein profiling) can be employed to identify the specific protein targets within the cell.
Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets would provide invaluable insight into the precise binding mode and the key molecular interactions responsible for the observed activity, a strategy successfully used for other acetamide derivatives. nih.gov This understanding is critical for rational, structure-based drug design.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. frontiersin.org This integrated approach can significantly accelerate the research and development cycle for this compound.
Table 2: Integrated Computational and Experimental Workflow
| Computational Method | Application | Experimental Validation |
| Density Functional Theory (DFT) | Predict molecular geometry, electronic properties, and spectroscopic signatures. researchgate.net | X-ray crystallography, NMR, and IR spectroscopy. |
| Molecular Docking | Predict binding modes and affinities of derivatives against potential biological targets. researchgate.net | In vitro binding assays (e.g., ELISA, SPR). |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess stability and conformational changes. | Time-resolved fluorescence, hydrogen-deuterium exchange mass spectrometry. |
| QSAR (Quantitative Structure-Activity Relationship) | Develop models that correlate structural features with biological activity to guide the design of more potent derivatives. | Synthesis and biological testing of a focused library of new derivatives. |
This iterative cycle of in silico prediction followed by empirical testing allows for a more rational and resource-efficient exploration of the chemical space around the this compound scaffold.
Emerging Applications in Interdisciplinary Fields
The potential utility of this compound and its future derivatives is not limited to medicinal chemistry. The unique electronic and coordination properties of the pyridine and acetamide moieties could be leveraged in other fields.
Materials Science: Pyridine-containing compounds are well-known for their ability to act as ligands in coordination chemistry. Derivatives of this compound could be explored for the synthesis of novel metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs).
Chemical Sensing: Functionalization of the scaffold could lead to chemosensors that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to specific metal ions or small molecules.
Molecular Imaging: Following the example of other nitrogen-containing heterocyclic compounds, radiolabeled ([¹¹C] or [¹⁸F]) versions of this compound derivatives could be developed as novel probes for Positron Emission Tomography (PET) imaging, potentially targeting specific enzymes or receptors in vivo, similar to the development of probes for PARP-1. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-acetamidopyridin-2-yl)acetamide, and what challenges exist in its purification?
- Methodology : The compound can be synthesized via sequential substitution and condensation reactions. For example, starting with pyridine derivatives, acetamide groups can be introduced using cyanoacetic acid or acetylating agents under alkaline or acidic conditions. A key challenge is regioselectivity in introducing substituents at the 2- and 6-positions of the pyridine ring. Purification often requires column chromatography or recrystallization due to polar byproducts and unreacted intermediates .
- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>95% purity threshold).
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- NMR : H NMR should show singlet peaks for acetamide methyl groups (~2.1 ppm) and pyridine ring protons (6.5–8.5 ppm). C NMR will confirm carbonyl carbons (~168–170 ppm) and pyridine carbons.
- IR : Stretching vibrations for amide C=O (~1650–1680 cm) and N–H (~3300 cm) bonds are critical.
- Mass Spectrometry : Molecular ion peaks (M) should align with the molecular weight (e.g., 207.21 g/mol for CHNO).
- Validation : Compare data with structurally similar compounds like 2-acetamidopyridine .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices. Molecular docking studies can assess interactions with biological targets (e.g., enzymes).
- Case Study : For pyridine derivatives, DFT analysis of charge distribution revealed higher reactivity at the 4-position due to electron-withdrawing effects of acetamide groups. This aligns with crystallographic data from analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .
Q. How does the dual acetamide substitution influence the compound’s pharmacokinetic properties?
- Methodology :
- Solubility : Measure logP values experimentally (e.g., shake-flask method) or predict via software (e.g., ChemAxon). Dual acetamide groups increase hydrophilicity, likely reducing logP compared to mono-substituted analogs.
- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation.
Contradictions and Gaps in Literature
- Synthetic Yields : While methods for similar compounds report yields of 60–75% , this compound’s steric hindrance may reduce yields (<50%). Optimize reaction time and catalysts (e.g., DMAP for acetylation).
- Biological Activity : No direct data exists for this compound, but structurally related pyridine acetamides show anti-inflammatory and kinase inhibitory activity. Prioritize in vitro screening against target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
